N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide
Description
Properties
CAS No. |
1298053-51-6 |
|---|---|
Molecular Formula |
C20H21ClN4O4S |
Molecular Weight |
448.92 |
IUPAC Name |
3-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
SEZODVHWPCJUNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Isobutyl-3-Chloroquinoxalin-2-One
Starting Material : N-Isobutyl-1,2-phenylenediamine.
Procedure :
- Dione Formation : React N-isobutyl-1,2-phenylenediamine with diethyl oxalate in dichloromethane (DCM) under basic conditions (triethylamine) to yield 4-isobutyl-3,4-dihydroquinoxaline-2,3-dione.
- Chlorination : Treat the dione with phosphorus oxychloride (POCl₃) and diisopropylethylamine in toluene at 110°C to form 4-isobutyl-3-chloroquinoxalin-2-one.
Critical Parameters :
Coupling with Methyl 4-Aminobenzoate
Intermediate : Methyl 4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-ylamino)benzoate.
Procedure :
- Nucleophilic Substitution : React 4-isobutyl-3-chloroquinoxalin-2-one with methyl 4-aminobenzoate in DCM at reflux. The chloroimidate undergoes displacement by the aromatic amine.
- Workup : Isolate the product via vacuum filtration and wash with hexane.
Yield Optimization :
Hydrolysis to Carboxylic Acid
Intermediate : 4-(4-Isobutyl-3-oxo-3,4-dihydroquinoxalin-2-ylamino)benzoic acid.
Procedure :
- Ester Hydrolysis : Treat the methyl ester with aqueous NaOH in methanol/water (1:1) at 60°C for 4 hours.
- Acid Precipitation : Neutralize with HCl to pH 2–3 and filter the precipitate.
Purity Considerations :
- Recrystallization from ethanol/water enhances crystallinity.
Amide Formation with Cyclopropylamine
Final Step : Coupling the benzoic acid with cyclopropylamine.
Procedure :
- Activation : React the benzoic acid with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP-Cl) in DCM at room temperature.
- Amine Coupling : Add cyclopropylamine and triethylamine (3 equiv) to the activated acid. Stir overnight.
- Purification : Isolate the product via column chromatography (CHCl₃:MeOH, 95:5).
Reagent Alternatives :
Methodological Variations and Comparative Analysis
Alternative Coupling Strategies
| Method | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| BOP-Cl-mediated | BOP-Cl, TEA | DCM | 44–52 | |
| HATU-mediated | HATU, DIPEA | DMF | 50–58 | |
| Acid Chloride Route | SOCl₂, Cyclopropylamine | THF | 40–45 |
Key Observations :
Substituent Effects on Reactivity
- Isobutyl Group : Enhances solubility in organic solvents but may sterically hinder coupling reactions.
- Cyclopropylamide : Electron-withdrawing effects stabilize the amide bond against hydrolysis.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinoxalinone NH), 7.89–7.82 (m, 4H, benzamide aromatic), 3.12 (m, 1H, cyclopropyl CH), 1.91 (m, 2H, isobutyl CH₂), 0.98 (d, 6H, isobutyl CH₃).
- HRMS : m/z calcd for C₂₃H₂₆N₃O₂ [M+H]⁺: 376.2021; found: 376.2018.
Purity :
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Limitations of the Provided Evidence
The evidence provided discusses the SHELX system (e.g., SHELXL, SHELXS, SHELXD) for crystallographic refinement and structure determination .
Methodological Considerations for Future Research
If structural data for N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide were available, the SHELX programs could theoretically be used to:
- Refine its crystal structure (via SHELXL) .
- Compare bond lengths, angles, and conformational stability with analogs.
- Analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to infer solubility or bioavailability differences.
However, without access to experimental data or peer-reviewed studies on this compound, such comparisons remain speculative.
Recommendations for a Robust Comparison
To fulfill the user’s request, the following steps would be necessary:
Structural Analysis: Use SHELX or similar software to resolve the compound’s 3D structure and compare it with quinoxaline or benzamide derivatives.
Pharmacological Data : Extract binding affinities, IC₅₀ values, or metabolic stability from databases like PubChem or ChEMBL.
Synthetic Pathways: Compare synthetic routes, yields, and scalability with analogs (e.g., substituent variations on the quinoxaline core).
Thermodynamic Properties : Evaluate solubility, logP, and crystallinity against compounds with similar functional groups.
Critical Gaps in Current Evidence
- No structural, biochemical, or pharmacological data for the compound is provided.
- No references to analogs (e.g., 4-isobutylquinoxaline derivatives, cyclopropyl-containing benzamides) are included.
Biological Activity
N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a synthetic compound with a complex molecular structure characterized by a cyclopropyl group, a quinoxaline moiety, and a benzamide functional group. Its potential biological activities have drawn attention, particularly in the context of metabolic disorders such as type II diabetes and obesity due to its role as a glycogen phosphorylase inhibitor.
Chemical Structure and Properties
The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The unique arrangement of these functional groups contributes to its biological activity.
This compound primarily functions as an inhibitor of glycogen phosphorylase, an enzyme crucial for glucose metabolism. Inhibition of this enzyme can lead to decreased glucose production from glycogen stores, making it a potential therapeutic target for managing blood glucose levels in diabetic patients.
Biological Activity and Therapeutic Applications
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The specific biological activities associated with this compound include:
- Glycogen Phosphorylase Inhibition : This compound has been shown to effectively inhibit glycogen phosphorylase activity, which is vital for glucose homeostasis.
- Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, although further research is needed to substantiate these claims.
- Anticancer Potential : Similar quinoxaline derivatives have shown cytotoxic effects against various cancer cell lines, indicating that this compound could have similar applications.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Cyclopropyl group, quinoxaline core | Glycogen phosphorylase inhibition | Specificity towards glucose metabolism |
| Quinoxaline-Based Inhibitors | Quinoxaline core | Antimicrobial, anticancer | Varies widely based on substitutions |
| Benzamide Derivatives | Benzamide functional group | Anti-inflammatory | Often less potent against metabolic enzymes |
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives of quinoxaline-based compounds. For instance:
- In Vitro Cytotoxicity Studies : A study evaluated the cytotoxic effects of related compounds against breast cancer cell lines (MDA-MB-231). Results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutics like cisplatin.
- Glycogen Phosphorylase Inhibition Assays : Assays conducted on N-cyclopropyl derivatives demonstrated significant inhibition of glycogen phosphorylase activity at micromolar concentrations, suggesting potential for therapeutic application in metabolic disorders.
- Pharmacokinetics and Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance (SPR) revealed that N-cyclopropyl compounds possess favorable binding affinities for target enzymes involved in glucose metabolism.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves coupling a benzamide derivative with a quinoxaline precursor. For example, cyclopropylamine can react with substituted benzoyl chlorides under controlled conditions (e.g., GP A protocol: inert atmosphere, dichloromethane solvent, room temperature) to form the cyclopropylamide core . Subsequent functionalization of the quinoxaline moiety requires regioselective oxidation and alkylation steps, monitored via thin-layer chromatography (TLC) . Key parameters include reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amide coupling).
| Synthesis Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide formation | 4-substituted benzoyl chloride, cyclopropylamine, DCM, RT | 75–93% |
| Quinoxaline oxidation | KMnO₄ or TBHP, acetic acid, 60°C | 60–70% |
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the cyclopropyl group (δ ~0.5–0.9 ppm for CH₂ protons) and quinoxaline carbonyl (δ ~168 ppm in ¹³C) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]⁺ peaks). Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1622 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Quinoxaline derivatives are often screened for kinase inhibition or antimicrobial activity. Use:
- Kinase assays : ATP-binding competition assays with recombinant enzymes (e.g., EGFR, IC₅₀ determination via fluorescence polarization) .
- Antimicrobial testing : Broth microdilution (MIC values against Gram+/Gram– bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Scale-up challenges include exothermic reactions and impurity formation. Solutions:
- Flow chemistry : Continuous processing minimizes thermal gradients (e.g., microreactors for amide coupling) .
- Catalytic optimization : Use Pd/C or enzyme catalysts for selective reductions .
- DoE (Design of Experiments) : Statistically model variables (temperature, solvent polarity) to maximize yield .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with proteins (e.g., quinoxaline binding to DNA gyrase). Key steps:
- Protein preparation : Retrieve target structures from PDB (e.g., 1KIJ for EGFR), optimize hydrogen bonding.
- Ligand parameterization : Generate force field parameters for the compound using Gaussian09 .
- Binding energy analysis : MM-PBSA calculations to estimate ΔGbinding .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .
- Orthogonal characterization : Cross-validate purity via LC-MS and elemental analysis .
- Meta-analysis : Compare IC₅₀ values from multiple studies using ANOVA (p < 0.05 significance) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 20 mg/mL in PBS) .
- Prodrug design : Introduce phosphate esters at the quinoxaline carbonyl for hydrolysis in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size, PDI < 0.2) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
